molecular formula C15H13NO B1305662 9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 52131-82-5

9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B1305662
CAS No.: 52131-82-5
M. Wt: 223.27 g/mol
InChI Key: VAJIZAPXBKMPRO-UHFFFAOYSA-N
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Description

9-(Oxiran-2-ylmethyl)-9H-carbazole: is an organic compound that features a carbazole core substituted with an oxirane (epoxide) ring at the 9-position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin under basic conditions. The process can be summarized as follows:

    N-Alkylation: Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of 9-(chloromethyl)-9H-carbazole.

    Epoxidation: The intermediate 9-(chloromethyl)-9H-carbazole undergoes an intramolecular cyclization to form the oxirane ring, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane ring can be opened by various oxidizing agents, leading to the formation of diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions that produce a variety of substituted carbazole derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Diols: Formed by the ring-opening of the oxirane with water or alcohols.

    Amino Alcohols: Formed by the reaction with amines.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

    Biological Probes: Used in the design of fluorescent probes for biological imaging.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Polymers: Incorporated into polymer matrices to enhance their mechanical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(oxiran-2-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, the oxirane ring can interact with nucleophilic sites in biomolecules, leading to covalent modifications. This interaction can affect various molecular targets and pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

    9-(Oxiran-2-ylmethyl)-1H-indole: Similar structure with an indole core instead of carbazole.

    9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole: A reduced form of the compound with additional hydrogen atoms.

Uniqueness:

    Electronic Properties: The carbazole core imparts unique electronic properties that are advantageous in organic electronics.

    Structural Versatility: The presence of the oxirane ring allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

9-(oxiran-2-ylmethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJIZAPXBKMPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55774-96-4
Record name 9H-Carbazole, 9-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55774-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70379573
Record name 9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52131-82-5
Record name 9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Powdered potassium hydroxide (3.36 g, 60 mmol) was added to a solution of carbazole (8.36 g, 50 mmol) in anhydrous N,N-dimethylformamide (50 mL) and stirred at ambient temperature for 1 hour. The reaction mixture was cooled in an ice bath and epibromohydrin (10.3 mL, 125 mmol) was added. The ice bath was removed and the reaction was stirred at room temperature for 20 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was washed successively with water and saturated aqueous sodium chloride solutions, dried (anhydrous sodium sulfate), filtered, and concentrated. The crude material was triturated with hexanes, and recrystallized from ethyl acetate/hexanes to yield the desired product as white needles (6.41 g, 58% yield). A second crop of crystals was crystallized from the mother liquor to give additional product (1.2 g, 11%). 1H NMR (CDCl3, 300 MHz) δ 8.11-8.08 (m, 2H), 7.46-7.44 (m, 4H), 7.28-7.25 (m, 2H), 4.68-4.62 (dd, 1H, J=3.1, 15.8 Hz) 4.45-4.38 (dd, 1H, J=4.8, 15.9 Hz), 3.37 (m, 1H), 2.84-2.81 (dd, 1H, J=4.2, 4.3 Hz), 2.60-2.57 (dd, 1H, J=2.5, 5.0 Hz). HPLC analysis: (C18, 5-95% acetonitrile in H2O+0.1% trifluoroacetic acid over 20 min: detention time, % area at 254 nm): 7.83 min, 98.7%.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 9-(oxiran-2-ylmethyl)-9H-carbazole interesting for polymer synthesis?

A1: this compound is a monomer containing both a carbazole group and an epoxy group. [] This unique structure makes it attractive for polymer synthesis via cationic ring-opening polymerization (CROP). The carbazole group is known for its electron-donating properties and can impart desirable properties to the resulting polymers, such as fluorescence or hole-transporting capabilities. Meanwhile, the epoxy group serves as the reactive site for the CROP process, allowing for the formation of polymer chains.

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